Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a complex organic compound featuring a boronate ester group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Mechanism of Action
Target of Action
The primary target of Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, also known as 4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester, is the carbon-carbon bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound acts as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides . The compound donates its organoboron group to the palladium catalyst, which then forms a new carbon-carbon bond with the organic halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical synthesis pathways. It enables the formation of complex organic compounds from simpler ones, thus affecting the synthesis pathways of various biologically active compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst and a base . The reaction is typically performed in an inert atmosphere to prevent oxidation . The compound is also sensitive to moisture , so it must be stored in dry conditions. Temperature can also affect the reaction rate and the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Carbamate Formation: The boronate ester is then reacted with benzyl isocyanate and isopropyl alcohol under mild conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Oxidation: The boronate ester group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronate ester.
Substituted Carbamates: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials.
Biology and Medicine
In medicinal chemistry, derivatives of this compound can be used to develop new drugs. The carbamate group is a common functional group in many pharmaceuticals, providing stability and bioavailability to the molecules.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronate ester used in Suzuki-Miyaura coupling.
Bis(pinacolato)diboron: A common reagent for introducing boronate ester groups.
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in similar synthetic applications.
Uniqueness
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its combination of a boronate ester and a carbamate group, which provides versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronate esters or carbamates alone.
Biological Activity
Benzyl isopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxaborolane moiety which is known for its unique reactivity and ability to form stable complexes with various biological targets. The molecular formula for this compound is with a molecular weight of approximately 371.2 g/mol . The structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dioxaborolane group enhances the compound's affinity for biological targets by facilitating coordination with metal ions and forming stable complexes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that mediate cellular signaling pathways.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Biological Assays and Findings
Several studies have investigated the biological activity of this compound through various assays.
1. Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit anticancer properties. For instance:
- Cell Viability Assays : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM.
Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
10 | 80 | 75 |
25 | 60 | 55 |
50 | 30 | 25 |
2. Enzyme Inhibition Studies
The compound was tested against various enzymes involved in cancer metabolism:
- CDK Inhibition : Preliminary data suggest that the compound inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
3. Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
- DPPH Scavenging Activity : The compound demonstrated significant scavenging activity with an IC50 value of approximately 20 µM.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that the compound effectively induced apoptosis in MCF-7 cells through the mitochondrial pathway .
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor growth compared to controls, indicating potential for further development as an anticancer agent.
Properties
IUPAC Name |
benzyl N-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BNO4/c1-17(2)25(21(26)27-16-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(3,4)23(5,6)29-24/h7-15,17H,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYYIBJOEDMKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C(C)C)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682341 | |
Record name | Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-23-2 | |
Record name | Benzyl propan-2-yl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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